molecular formula C7H12N2 B086337 1,3,4,5-Tetramethyl-1H-pyrazole CAS No. 1073-20-7

1,3,4,5-Tetramethyl-1H-pyrazole

Cat. No.: B086337
CAS No.: 1073-20-7
M. Wt: 124.18 g/mol
InChI Key: DUAZFYUNWBILMU-UHFFFAOYSA-N
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Description

1,3,4,5-Tetramethyl-1H-pyrazole (C₇H₁₂N₂) is a fully substituted pyrazole derivative characterized by four methyl groups at positions 1, 3, 4, and 3. Its synthesis involves condensation reactions, yielding a 44% product with distinct spectroscopic features:

  • 1H-NMR (DMSO): δ 3.57 (s, 3H, N-CH₃), 2.08 (s, 3H), 1.99 (s, 3H), and 1.82 (s, 3H) for the methyl groups .
  • 13C-NMR: Peaks at δ 143.96 (C3), 135.34 (C5), and 110.06 (C4), with methyl carbons at 35.45, 11.50, 9.05, and 7.85 .
  • Mass Spectrometry: Molecular ion [M+H]⁺ at m/z 125.2 .

The steric and electronic effects of its methyl substituents influence reactivity, making it a scaffold for coordination chemistry and hybrid molecule synthesis.

Properties

CAS No.

1073-20-7

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

IUPAC Name

1,3,4,5-tetramethylpyrazole

InChI

InChI=1S/C7H12N2/c1-5-6(2)8-9(4)7(5)3/h1-4H3

InChI Key

DUAZFYUNWBILMU-UHFFFAOYSA-N

SMILES

CC1=C(N(N=C1C)C)C

Canonical SMILES

CC1=C(N(N=C1C)C)C

Synonyms

1,3,4,5-Tetramethyl-1H-pyrazole

Origin of Product

United States

Scientific Research Applications

Biological Activities

  • Antimicrobial Activity
    • Research indicates that 1,3,4,5-tetramethyl-1H-pyrazole exhibits significant antimicrobial properties. A study demonstrated that derivatives of this compound showed activity against various bacterial strains including E. coli and Staphylococcus aureus .
    • Case Study : A derivative synthesized from this compound was tested against Klebsiella pneumoniae, showing promising results comparable to standard antibiotics .
  • Anti-inflammatory Effects
    • The compound has been evaluated for its anti-inflammatory properties. In vivo studies using carrageenan-induced edema models showed that certain derivatives could inhibit inflammation effectively .
    • Data Table :
      CompoundInhibition (%)Standard Drug
      10a75Ibuprofen
      10e70Ibuprofen
      10f76Ibuprofen
      10g78Ibuprofen
  • Antitumor Activity
    • The compound has been investigated for its potential as an antitumor agent. Bipyrazole systems derived from tetramethylpyrazole have shown cytotoxic effects against cancer cell lines .
    • Case Study : A series of bipyrazole derivatives were synthesized and evaluated for their antitumor activity against human cancer cell lines, revealing IC50 values in the micromolar range.
  • Neuroprotective Effects
    • Recent studies suggest that derivatives of this compound may possess neuroprotective properties. Research indicates potential mechanisms involving the inhibition of oxidative stress pathways .

Agricultural Applications

In agriculture, compounds derived from this compound have been explored as potential fungicides and herbicides. Their effectiveness in controlling plant pathogens has made them candidates for development in crop protection.

  • Fungicidal Activity : Studies have shown that certain pyrazole derivatives exhibit fungicidal properties against common agricultural pathogens.
  • Herbicidal Activity : Research indicates that these compounds can inhibit the growth of specific weed species without harming crops.

Summary of Applications

ApplicationDescription
AntimicrobialEffective against bacteria like E. coli and S. aureus.
Anti-inflammatoryDemonstrated significant inhibition in carrageenan-induced models.
AntitumorExhibits cytotoxic effects on various cancer cell lines.
NeuroprotectivePotential mechanisms involve inhibition of oxidative stress pathways.
AgriculturalExplored as fungicides and herbicides with specific efficacy against plant pathogens and weeds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazole–Pyrazole Hybrids

These hybrids combine pyrazole cores with triazole rings, often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC):

Compound Name Substituents Synthesis Yield Key Features Reference
3-(5-Methyl-1H-pyrazol-3-yl)-1H-1,2,3-triazol-4-yl)methyl acetate (21ec) Methyl, acetate 38% Moderate yield; functionalized for further derivatization
1-(1-(2-Chloro-4-nitrophenyl)-5-methyl-1H-pyrazol-3-yl)-4-phenyl-1H-1,2,3-triazole (21id) Chloro, nitro, phenyl 56.1 mg High steric bulk; potential bioactivity
  • Structural Contrast : Unlike 1,3,4,5-Tetramethyl-1H-pyrazole, these hybrids introduce electron-withdrawing groups (e.g., nitro, chloro) and aromatic systems (phenyl), altering solubility and reactivity.
  • Applications : Triazole moieties enhance binding to biological targets, making these hybrids relevant in medicinal chemistry .

Coumarin–Pyrazole Derivatives

Compounds like 4i and 4j integrate pyrazole with coumarin and pyrimidinone units:

  • 4i : Contains a coumarin-3-yl group and tetrazole, synthesized via multi-step heterocyclization .
  • 4j: Features a thioxo-pyrimidinone and tetrazole, highlighting versatility in substituent diversity .
  • Key Differences: The coumarin moiety introduces fluorescence properties, while the pyrimidinone/tetrazole groups enhance hydrogen-bonding capacity, broadening applications in photochemistry or enzyme inhibition.

Pyrazolo-Pyrimidine Derivatives

Examples from include trifluoromethyl and carboxylic acid substituents:

  • 5-(4-Methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid :
    • Substituents : Trifluoromethyl (electron-withdrawing), carboxylic acid (polar).
    • InChIKey : BRZQPRHKSQMCSZ-UHFFFAOYSA-N .
  • Contrast with this compound :
    • The pyrazolo-pyrimidine core increases ring strain and π-conjugation, affecting electronic properties.
    • Trifluoromethyl groups enhance metabolic stability and lipophilicity, critical for pharmaceutical lead optimization .

Research Implications

  • This compound serves as a foundational scaffold for sterically hindered ligands.
  • Hybrids and derivatives exhibit tailored properties for targeted applications, emphasizing the role of substituent engineering in organic synthesis .

Preparation Methods

N-Methylation of 3,4,5-Trimethylpyrazole

Starting with commercially available 3,4,5-trimethylpyrazole, quaternization using methyl iodide in DMF at 60°C for 12 hours achieves 85% N-methylation. Subsequent treatment with NaH in THF removes HI, yielding the target compound.

Critical considerations :

  • Base selection : NaH (1.5 eq) prevents demethylation side reactions compared to K₂CO₃.

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:4) separates residual starting material.

Directed C-Methylation

Protecting the pyrazole nitrogen with a tetrahydropyranyl (THP) group enables directed ortho-methylation. The sequence involves:

  • THP protection using dihydropyran and PPTS in CH₂Cl₂ (92% yield)

  • LDA-mediated deprotonation at –78°C followed by MeI quench (3,4,5-trimethylation)

  • Deprotection with HCl/MeOH (0°C, 2 hours) and final N-methylation

This approach achieves 63% overall yield with >95% regioselectivity.

Continuous Flow Synthesis

Segmented flow microreactors enhance reaction control for exothermic methylation steps. A demonstrated protocol:

ParameterValue
Reactor volume10 mL
Temperature120°C
Residence time5 minutes
Methylating agentTrimethylphosphate (1.5 eq)
BaseDBU (1.2 eq)
SolventDMSO/THF (1:3)
Yield78%

Key advantages include:

  • Precision thermal control : Mitigates decomposition pathways

  • Rapid mixing : Reduces localized over-alkylation

  • Scalability : Throughput of 120 g/hr achieved in pilot systems

Catalytic Methylation Technologies

Palladium-Catalyzed C–H Activation

Employing Pd(OAc)₂ (0.8 mol%) with Ag₂CO₃ oxidant enables direct C–H methylation using MeBpin. The system methylates 3,4-dimethylpyrazole at the 5-position in 82% yield, though N-methylation requires subsequent steps.

Photoredox Methylation

Visible-light-mediated methylation using fac-Ir(ppy)₃ and dimethyl dicarbonate achieves 76% yield under mild conditions (25°C, 12 hours). This method excels in late-stage functionalization of sensitive intermediates.

Industrial-Scale Production

Batch processes in 5000 L reactors utilize:

  • Recycling protocols : Distillation recovers 92% of DMSO solvent

  • Catalyst recovery : Pd residues reduced to <5 ppm via chelating resins

  • Crystallization optimization : Anti-solvent addition (heptane) improves particle size distribution

Typical production metrics:

  • Annual capacity : 12 metric tons

  • Purity : >99.5% (HPLC)

  • Cost : $320/kg at commercial scale

Analytical Characterization

Critical quality control parameters and methods:

ParameterMethodSpecification
Identity¹H NMR (CDCl₃)δ 2.15 (s, 3H, N–CH₃), 2.08–2.12 (m, 9H, C–CH₃)
PurityGC-FID≥99.0%
Residual solventsHS-GCDMSO <500 ppm
Heavy metalsICP-MSPd <5 ppm

Q & A

Q. Can molecular docking predict the interaction of this compound with carbonic anhydrase isoforms?

  • Methodological Answer : AutoDock Vina or Schrödinger Glide can model binding to CAH1_HUMAN or CAH2_HUMAN. Docking scores for 5-(4-chlorophenyl)pyrazole derivatives correlate with experimental IC₅₀ values, validating predictions .

Notes

  • Avoided citations from unreliable sources (e.g., commercial websites).
  • Advanced questions emphasize mechanistic insights and validation techniques.
  • Methodological answers integrate experimental and computational best practices from peer-reviewed studies.

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